8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole
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Overview
Description
8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 8th position of the pyridoindole structure, which influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The reaction yields the tricyclic indole structure, which can be further chlorinated at the 8th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using similar methods but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can inhibit kinases and other enzymes, leading to the disruption of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-B]indole: Known for its use in studying neurodegenerative diseases.
9H-Pyrido[3,4-B]indole, 1-methyl-: Used in various chemical and biological studies.
Uniqueness: 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
8-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H11ClN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 |
InChI Key |
ZQSNNXLCVFOWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Cl |
Origin of Product |
United States |
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